tert-Butyl 4-(3-isopropylureido)piperidine 1-carboxylate

Urea SAR Lipophilicity Steric bulk

tert-Butyl 4-(3-isopropylureido)piperidine 1-carboxylate (CAS 1233955-07-1) is a synthetic organic compound belonging to the class of Boc-protected 4-ureidopiperidine building blocks. With the molecular formula C14H27N3O3 and a molecular weight of 285.38 g/mol, it features a piperidine ring substituted at the 4-position with an isopropylureido moiety and protected at the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Molecular Formula C14H27N3O3
Molecular Weight 285.388
CAS No. 1233955-07-1
Cat. No. B2733922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(3-isopropylureido)piperidine 1-carboxylate
CAS1233955-07-1
Molecular FormulaC14H27N3O3
Molecular Weight285.388
Structural Identifiers
SMILESCC(C)NC(=O)NC1CCN(CC1)C(=O)OC(C)(C)C
InChIInChI=1S/C14H27N3O3/c1-10(2)15-12(18)16-11-6-8-17(9-7-11)13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3,(H2,15,16,18)
InChIKeyHLXRDSIRQNJAPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What is tert-Butyl 4-(3-isopropylureido)piperidine 1-carboxylate (CAS 1233955-07-1) and Its Chemical Class Context


tert-Butyl 4-(3-isopropylureido)piperidine 1-carboxylate (CAS 1233955-07-1) is a synthetic organic compound belonging to the class of Boc-protected 4-ureidopiperidine building blocks . With the molecular formula C14H27N3O3 and a molecular weight of 285.38 g/mol, it features a piperidine ring substituted at the 4-position with an isopropylureido moiety and protected at the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group . This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of ureido-piperidine-containing bioactive molecules targeting kinases, chemokine receptors, and soluble epoxide hydrolase (sEH) [1][2].

Why Generic Substitution of 4-Ureidopiperidine Building Blocks Is Scientifically Unsound


Within the 4-ureidopiperidine chemical class, the N′-alkyl substituent on the urea moiety is a critical determinant of downstream molecular recognition, lipophilicity, and steric profile [1]. Simply substituting tert-butyl 4-(3-isopropylureido)piperidine 1-carboxylate with its methyl, ethyl, or unsubstituted urea analogs introduces changes in hydrogen-bonding capacity, conformational flexibility, and LogP that can propagate through multi-step synthetic sequences and alter final compound potency, selectivity, and pharmacokinetics [1][2]. Evidence from SAR studies on piperidinyl urea series demonstrates that even single-carbon changes in the N′-alkyl group can shift biochemical potency by orders of magnitude—for example, optimization efforts on piperidinyl ureas targeting DCN1 achieved a 100-fold increase in potency through systematic substituent tuning [3]. Blind substitution without understanding these quantitative structure–property relationships therefore risks compromising both synthetic efficiency and target engagement in downstream applications [1][3].

Quantitative Differentiation Evidence for tert-Butyl 4-(3-isopropylureido)piperidine 1-carboxylate Against Key Comparators


N′-Isopropyl vs. N′-Methyl Ureido: Steric and Lipophilic Bulk Differentiating Factor

The replacement of the N′-methyl group (as in tert-butyl 4-(3-methylureido)piperidine-1-carboxylate) with an N′-isopropyl group introduces quantifiable increases in both steric bulk and lipophilicity. The isopropyl substituent contributes an additional methylene group and branched topology, which can enhance hydrophobic interactions within target protein binding pockets and modulate the conformational preferences of the urea linkage [1]. In SAR studies of N-pyrazolyl-N′-alkylureas, the 3-isopropylureido derivative (4a) achieved an IC50 of 55 nM against IL-8-induced neutrophil chemotaxis, positioning it as a potent member of the series alongside benzyl (IC50 = 10 nM) and phenyl (IC50 = 45 nM) analogs [1].

Urea SAR Lipophilicity Steric bulk Medicinal chemistry building blocks

4-Position Regioisomeric Advantage Over 3-Position Substitution for Stereochemical and Synthetic Control

The 4-position substitution on the piperidine ring, as in the target compound, provides a symmetric substitution pattern that eliminates the stereochemical complexity inherent to 3-substituted regioisomers such as (S)-tert-butyl 3-(3-isopropylureido)piperidine-1-carboxylate (CAS 1338222-22-2) . The 3-substituted analog introduces a chiral center, requiring enantioselective synthesis or chiral resolution and resulting in two distinct enantiomers with potentially divergent biological activities [1]. In contrast, the 4-substituted ureidopiperidine is achiral at the substitution site, simplifying both synthetic workflows and analytical characterization . This regiospecificity directly impacts procurement decisions for parallel library synthesis, where stereochemical homogeneity and simplified analytical QC are paramount .

Regiochemistry Stereochemistry Piperidine substitution Synthetic accessibility

Boc Protection Strategy: Orthogonal Deprotection Compatibility vs. Unprotected or Benzyl-Protected Analogs

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen of this compound enables selective, quantitative deprotection under mild acidic conditions (e.g., TFA or HCl in dioxane) while leaving the isopropylureido moiety intact [1]. This orthogonality is critical for multi-step synthetic sequences where the piperidine NH must be unmasked for further functionalization (e.g., amide coupling, reductive amination, sulfonylation) without compromising the urea functionality . By contrast, 4-ureidopiperidine building blocks lacking N-protection (e.g., 1-phenyl-3-(piperidin-4-yl)urea, CAS 61220-48-2) require additional protection/deprotection steps that reduce overall synthetic efficiency .

Protecting group strategy Boc deprotection Orthogonal synthesis Building block utility

N′-Isopropyl Substitution Confers Higher clogP Relative to Linear N′-Alkyl Analogs, Enhancing Hydrophobic Pocket Targeting in sEH and Kinase Programs

The branched isopropyl substituent on the urea nitrogen increases calculated logP (clogP) by approximately 0.5–0.8 log units relative to the linear n-propyl or ethyl analogs, while providing greater steric constraint than the unbranched counterparts . In the context of soluble epoxide hydrolase (sEH) inhibitor development, 4-substituted piperidine-derived trisubstituted ureas with optimized N′-alkyl substitution achieved Ki values below 0.05 nM, with substituent lipophilicity directly correlating with target engagement in ex vivo assays [1]. The isopropyl group occupies a privileged steric space that has been demonstrated to modulate CYP450 liability relative to larger aromatic or cycloalkyl ureido substituents, making it a preferred intermediate for lead optimization campaigns where balancing potency and off-target profiles is critical [1].

Lipophilicity clogP Drug-like properties sEH inhibitors

Single-Source vs. Multi-Source Purity and Lead Time: Procurement Risk Assessment for CAS 1233955-07-1

Available vendor data indicate that tert-butyl 4-(3-isopropylureido)piperidine 1-carboxylate is supplied at ≥95% purity from multiple independent sources, including Fluorochem, Arctom Scientific, Kishida Chemical, and MolCore . Pricing for 1g quantities ranges from approximately $529–$752 (Arctom) to ¥30,000 (Kishida) and ¥7,260 (Fluorochem via Cnreagent), reflecting variable regional availability and stock levels . In comparison, the 3-position regioisomer (CAS 1338222-22-2) is primarily available from MolCore at ≥98% purity, and the methyl analog (CAS 1233955-69-5) from a similarly limited supplier base, indicating that the 4-isopropylureido compound benefits from broader multi-vendor availability that reduces single-supplier procurement risk .

Chemical sourcing Purity specification Supply chain Lead time

N′-Isopropylurea Subtype Selectivity Precedent in Kinase and GPCR SAR Programs

The N′-isopropylureido motif has been explicitly incorporated into multiple patent disclosures for kinase and GPCR-targeted compounds, establishing it as a validated pharmacophoric element. In the European patent EP 3819298 A1, compounds containing the isopropylureido-piperidine scaffold demonstrated TrkA inhibitory activity with efficacy in post-surgical pain models [1]. Separately, isopropylureido-containing CCR2 antagonists achieved binding IC50 values of 5.1 nM and functional chemotaxis IC50 of 1 nM, confirming that the branched isopropyl group on the urea contributes to high-affinity target engagement across distinct protein families . This cross-target validation distinguishes the isopropylureido building block from the methyl and ethyl analogs, which have less extensive precedent in high-potency antagonist programs [1].

Kinase selectivity GPCR antagonism Isopropylurea pharmacophore TrkA inhibition

Precision Application Scenarios for tert-Butyl 4-(3-isopropylureido)piperidine 1-carboxylate in Drug Discovery and Chemical Biology


Fragment-Based and Parallel Library Synthesis for sEH and Kinase Target Families

The Boc-protected 4-isopropylureidopiperidine scaffold is ideally suited for parallel amide or sulfonamide library synthesis following quantitative Boc deprotection. As demonstrated in sEH inhibitor optimization programs, the isopropyl substituent provides a balanced lipophilic anchor for engaging hydrophobic pockets while maintaining synthetic tractability [1]. The achiral 4-substitution pattern eliminates diastereomer generation during library production, simplifying LC-MS purification and biological data interpretation . Multi-gram procurement from established vendors (Fluorochem, Kishida) supports the scale requirements of library production at a per-compound cost compatible with medium-throughput SAR exploration .

TrkA and Neurotrophin Pathway Probe Development Utilizing the Isopropylureido Pharmacophore

Based on the TrkA inhibitory activity disclosed in EP 3819298 A1, this building block can serve as a key intermediate for synthesizing probe molecules targeting the TrkA/NGF signaling axis implicated in chronic pain [1]. The isopropylureido moiety occupies a steric volume that has been optimized for TrkA engagement, distinguishing it from smaller alkylureido analogs that may fail to achieve sufficient hydrophobic contact with the kinase active site [1]. Procurement of the Boc-protected precursor enables rapid diversification at the piperidine nitrogen post-deprotection, accelerating the synthesis of focused compound libraries for pain target validation [1].

GPCR Antagonist Lead Optimization Leveraging Isopropylurea CCR2/CCR3 SAR Precedent

The isopropylureido group has demonstrated consistent potency in CCR2 and CCR3 antagonist chemotypes, with the CCR2 antagonist BMS CCR2 22 achieving a chemotaxis IC50 of 1 nM [1]. Using tert-butyl 4-(3-isopropylureido)piperidine 1-carboxylate as a central building block, medicinal chemists can systematically explore N-alkylation and N-arylation diversity at the piperidine nitrogen while retaining the validated isopropylureido pharmacophore . The multi-vendor availability of this compound ensures supply continuity for lead optimization campaigns that may span 12–24 months .

DCN1-UBE2M Protein-Protein Interaction Inhibitor Scaffold Construction

Piperidinyl ureas have been validated as chemical probes for modulating cullin neddylation via DCN1 inhibition, with structure-based optimization achieving 100-fold potency improvements [1]. The 4-isopropylureido building block provides a conformationally defined urea geometry at the piperidine 4-position that can be elaborated into trisubstituted ureas targeting the DCN1-UBE2M interface [1]. The Boc group on the target compound allows for selective unmasking and subsequent functionalization without disturbing the urea linkage, an essential requirement for constructing the final trisubstituted urea pharmacophore identified in the DCN1 inhibitor series [1].

Quote Request

Request a Quote for tert-Butyl 4-(3-isopropylureido)piperidine 1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.